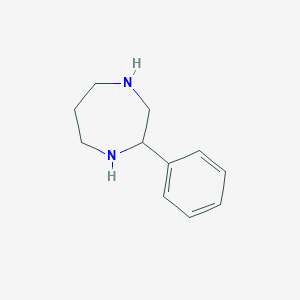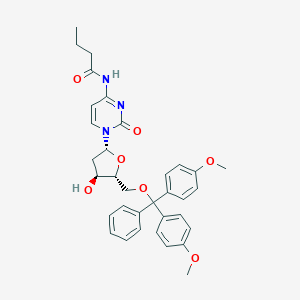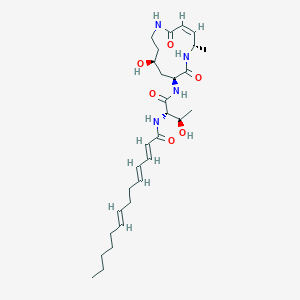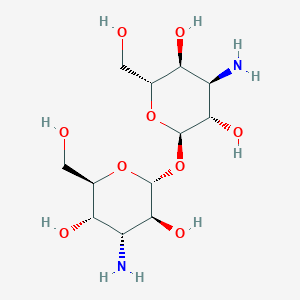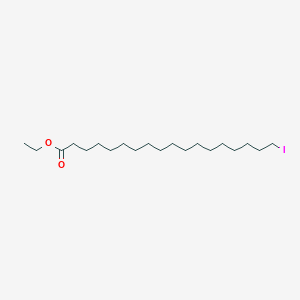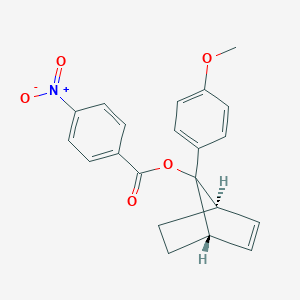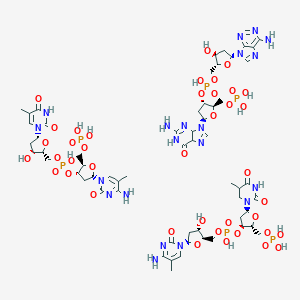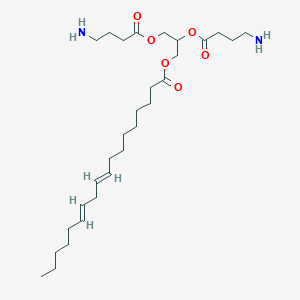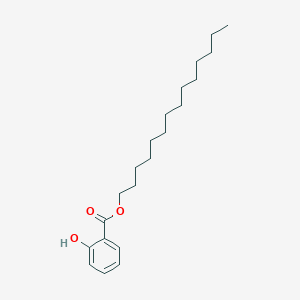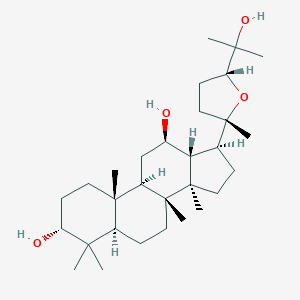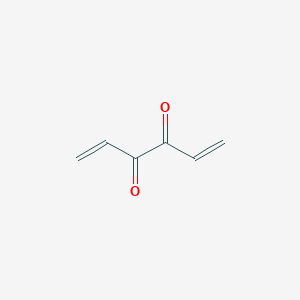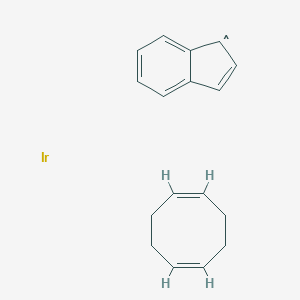
1,5-cyclooctadiene(H5-indenyl)iridium (I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) is a complex organometallic compound featuring iridium as the central metal atom. This compound is known for its unique structure, where the iridium atom is coordinated with both 1,5-cyclooctadiene and eta5-indenyl ligands. It has significant applications in catalysis, particularly in the activation and functionalization of C-H bonds .
Mechanism of Action
Target of Action
The primary target of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) is the C-H bond in organic molecules . The compound acts as a catalyst in the activation of these bonds, facilitating their transformation into other functional groups .
Mode of Action
1,5-Cyclooctadiene(H5-indenyl)iridium (I) interacts with its targets through a process known as C-H activation . This involves the cleavage of a C-H bond and the formation of a new bond with the iridium center of the catalyst . The resulting organometallic complex can then undergo further reactions to form new functional groups .
Biochemical Pathways
The primary biochemical pathway affected by 1,5-Cyclooctadiene(H5-indenyl)iridium (I) is the borylation of aromatic hydrocarbons . This pathway involves the conversion of a C-H bond into a C-B bond, which can be further functionalized into a wide range of other groups . The compound’s action on this pathway allows for the direct synthesis of arylboron compounds from aromatic hydrocarbons .
Pharmacokinetics
Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The action of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) results in the formation of arylboron compounds from aromatic hydrocarbons . These compounds are valuable intermediates in organic synthesis, and their production via C-H activation/borylation represents a significant advancement in the field .
Action Environment
The action of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) can be influenced by various environmental factors. For instance, the reaction is typically carried out under “solventless” conditions, which can enhance the selectivity and efficiency of the process . Additionally, the stability of the catalyst can be affected by factors such as temperature and the presence of moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) typically involves the reaction of iridium precursors with 1,5-cyclooctadiene and eta5-indenyl ligands. One common method includes the use of iridium chloride and sodium cyclooctadiene in the presence of a base, followed by the addition of eta5-indenyl ligand under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents such as hydrogen or hydrides for reduction reactions. Substitution reactions often require the presence of nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(I) or iridium(0) species .
Scientific Research Applications
(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(1,5-Cyclooctadiene)-eta5-tetramethylcyclopentadienyl)iridium(I): Similar in structure but with a different cyclopentadienyl ligand.
(1,5-Cyclooctadiene)-bis(methyldiphenylphosphine)iridium(I): Features phosphine ligands instead of indenyl.
(1,5-Cyclooctadiene)-hexafluoroacetylacetonato)iridium(I): Contains a different acetylacetonato ligand.
Uniqueness
(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) is unique due to its specific ligand combination, which provides a balance of stability and reactivity. This makes it particularly effective in catalyzing a wide range of organic transformations, setting it apart from other iridium complexes .
Properties
InChI |
InChI=1S/C9H7.C8H12.Ir/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-6-8-7-5-3-1;/h1-7H;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWHBOFZCLHZHQ-GHDUESPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1=CC=C2[CH]C=CC2=C1.[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1=CC=C2C(=C1)C=C[CH]2.[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Ir |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?
A1: The molecular formula of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) is C17H19Ir, and its molecular weight is 413.53 g/mol.
Q2: What spectroscopic data is available for characterizing (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?
A2: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H and 13C): Provides information about the compound's structure and dynamics in solution. []
- IR Spectroscopy: Useful for identifying characteristic functional groups and metal-ligand vibrations. [, ]
- X-ray Crystallography: Offers detailed insights into the compound's solid-state structure, bond lengths, and angles. [, , , ]
Q3: What are the main catalytic applications of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its derivatives?
A3: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes, often used as precursors, demonstrate catalytic activity in various reactions:
- Hydrogenation: Notably effective in the hydrogenation of alkenes, ketones, and imines. [, , , , , ]
- C-H Activation: Exhibits potential for activating C-H bonds in organic molecules, enabling further functionalization. [, ]
- Hydroamination: Catalyzes the intramolecular hydroamination of alkenes with amines, offering a route to nitrogen-containing heterocycles. [, ]
Q4: How do the ancillary ligands influence the catalytic activity of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?
A4: Modifying the ligands attached to the iridium center significantly impacts the catalytic activity and selectivity of these complexes.
- Steric Effects: Bulky ligands can influence substrate binding and reaction pathways. [, , ]
- Electronic Effects: Electron-donating or -withdrawing groups on the ligands can modulate the electron density at the metal center, affecting its reactivity. [, , ]
Q5: What is known about the mechanism of hydrogenation reactions catalyzed by (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?
A5: While specific mechanisms depend on the substrate and reaction conditions, a general pathway involves:
Q6: How stable is (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) under various conditions?
A6: The stability of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can vary depending on:
- Atmosphere: It is generally handled under inert atmospheres (nitrogen or argon) to prevent decomposition. []
- Temperature: Sensitivity to elevated temperatures, with decomposition observed upon heating. [, ]
- Solvent: Solubility and stability can be influenced by the choice of solvent. [, , ]
Q7: Have computational methods been employed to study (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its reactivity?
A7: Yes, computational studies using Density Functional Theory (DFT) calculations have been instrumental in:
- Understanding electronic structure: Provides insights into the bonding and electronic properties of the complex. [, ]
- Investigating reaction mechanisms: Aids in elucidating reaction pathways and identifying key intermediates. [, ]
- Predicting reactivity: Computational models can guide the design of new catalysts with improved activity and selectivity. []
Q8: Are there specific SHE considerations associated with (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its use?
A8: As with many organometallic compounds, handling (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) requires adherence to SHE guidelines:
Q9: Are there alternative catalysts or systems that can perform similar transformations as (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?
A9: Yes, alternative catalysts exist for various transformations, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)
